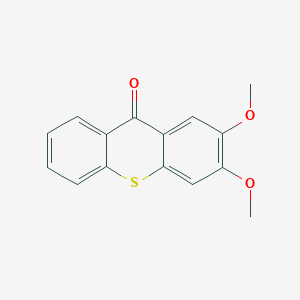

2,3-dimethoxy-9H-thioxanthen-9-one

Description

Significance of the Thioxanthone Core Structure in Chemical Research

The thioxanthone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This versatility has made thioxanthone derivatives a subject of intense research for a wide range of biological activities. ontosight.aiontosight.ainih.gov They are recognized as bioisosteres of xanthones, which are naturally occurring compounds with known biological properties. nih.gov The substitution of an oxygen atom in xanthones with a sulfur atom to form thioxanthones alters the physicochemical properties such as electronegativity, lipophilicity (log P), bond lengths, and van der Waals radius, which can lead to novel biological activities. nih.gov

The thioxanthone core is also of significant interest in materials science. Its inherent photophysical properties make it a valuable component in the development of photoinitiators for polymerization processes, particularly in the printing industry and for UV curing applications. wikipedia.orgsigmaaldrich.comcreatechemical.com Furthermore, the rigid, planar structure of the thioxanthone nucleus, combined with its electronic characteristics, makes it a suitable building block for organic semiconductors and materials with tailored electronic and optical properties. chemistryviews.org

Historical Context of Thioxanthone Chemistry and its Evolution

Interest in thioxanthone chemistry began in the early 20th century. nih.gov The parent compound, thioxanthone, can be synthesized through methods like the Friedel-Crafts acylation of diphenyl sulfide (B99878) with phosgene. wikipedia.org Historically, the synthesis of thioxanthone derivatives relied on multi-step reactions involving benzophenone, diarylthioether, or diarylthioester intermediates. nih.gov

A significant milestone in the history of thioxanthones was the introduction of Miracil D, a thioxanthone derivative, into therapy in 1945 as an antischistosomal agent. nih.gov This marked the beginning of extensive research into the pharmacological potential of this class of compounds. Over the decades, the focus of thioxanthone chemistry has evolved. While early work was centered on fundamental synthesis and characterization, more recent efforts have been directed towards developing more efficient and environmentally friendly synthetic methodologies. nih.govchemistryviews.org There has also been a significant expansion in the exploration of their applications, moving beyond their initial use in medicine to areas like photochemistry and materials science. nih.govchemistryviews.org

Overview of Research Trajectories for Substituted Thioxanthones, Including Dimethoxy Analogues

Research into substituted thioxanthones has followed several key trajectories, driven by the desire to modulate their biological activity and physical properties. The position and nature of the substituents on the thioxanthone ring system have been shown to be crucial. For instance, in the context of neuroleptic activity, substitution at the 2-position is known to influence the intensity of the drug's action. nih.gov

The introduction of various functional groups has led to the discovery of thioxanthone derivatives with a wide array of pharmacological properties, including:

Anticancer activity: Many studies have focused on the development of thioxanthone derivatives as antitumor agents. ontosight.ainih.gov These compounds can act through various mechanisms, including the inhibition of topoisomerase II and the sensitization of cancer cells to chemotherapy. nih.govtandfonline.com

Antimicrobial activity: Certain thioxanthone derivatives have demonstrated antimicrobial properties, making them potential candidates for new antibiotics. ontosight.ainih.gov

Neuroprotective effects: The potential of thioxanthone derivatives in treating neurodegenerative diseases has also been an area of investigation. ontosight.ai

Photoinitiators: Substituted thioxanthones, such as 2,4-diethyl-9H-thioxanthen-9-one, are widely used as photoinitiators in industrial applications like UV curing of coatings and inks. createchemical.comigmresins.com

Research on dimethoxy-substituted thioxanthones, such as 2,7-dimethoxy-9H-thioxanthen-9-one, is part of this broader exploration of structure-activity relationships. nih.gov The presence and position of methoxy (B1213986) groups can significantly influence the electronic properties and solubility of the molecule, thereby affecting its biological activity and potential applications. For example, the synthesis of 2-methoxy-9H-thioxanthen-9-one has been explored for its potential antioxidant, anti-inflammatory, and anticancer properties, as well as for applications in materials science, such as in organic light-emitting diodes (OLEDs). ontosight.ai The specific research findings related to 2,3-dimethoxy-9H-thioxanthen-9-one are more limited in the public domain, highlighting a potential area for future investigation within the vast field of thioxanthone chemistry.

| Property | Value |

| Molecular Formula | C15H12O3S |

| IUPAC Name | This compound |

| Parent Compound | 9H-Thioxanthen-9-one |

| CAS Number | 139757107 |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3S/c1-17-11-7-10-14(8-12(11)18-2)19-13-6-4-3-5-9(13)15(10)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAMJLCXDLHGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3S2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dimethoxy 9h Thioxanthen 9 One

Recent Advances in Regioselective Synthesis of 2,3-Dimethoxy-9H-thioxanthen-9-one

The precise control of substituent placement on the thioxanthone core is paramount for tuning its physicochemical properties. Recent research has focused on developing highly regioselective synthetic routes to access specific isomers like this compound.

Double Aryne Insertion Strategies for Thioxanthone Scaffold Construction

A novel and efficient strategy for the construction of the thioxanthone scaffold involves the double insertion of arynes into a carbon-sulfur double bond. Current time information in Bangalore, IN.chemistryviews.orgmdpi.comnih.gov This methodology utilizes readily available o-silylaryl triflates as aryne precursors and thioureas as the source of both the sulfur atom and the carbonyl carbon of the final thioxanthone. Current time information in Bangalore, IN.chemistryviews.orgmdpi.com

The reaction proceeds through a domino pathway where two aryne molecules react with the thiourea (B124793). Current time information in Bangalore, IN. The nucleophilic sulfur of the thiourea acts as an S²⁻ equivalent, while the electrophilic carbon serves as the carbonyl source after subsequent hydrolysis. chemistryviews.orgacs.org This method has demonstrated good functional group tolerance, enabling the synthesis of a wide array of highly functionalized thioxanthones, including those with challenging substitution patterns. Current time information in Bangalore, IN.chemistryviews.orgmdpi.com Researchers have found that N,N'-dimethylthiourea often provides the best yields. acs.org The straightforward nature of this one-pot synthesis, involving just a few steps, presents a potential for reduced production costs for multisubstituted thioxanthones. acs.org

A proposed mechanism for this transformation is outlined below:

Generation of the aryne from the o-silylaryl triflate.

Nucleophilic attack of the thiourea sulfur on the aryne.

A second aryne insertion event.

Intramolecular cyclization and subsequent hydrolysis to yield the thioxanthone.

This strategy's ability to easily produce π-extended thioxanthones opens avenues for creating materials with improved electronic and optical characteristics. acs.org

Oxidative Cyclization Approaches in the Formation of Dibenzo-γ-thiopyrones

Oxidative cyclization represents a key strategy for the formation of the dibenzo-γ-thiopyrone (thioxanthone) ring system. A particularly green and efficient method involves the metal-free photocatalytic oxidation of 9H-thioxanthenes to the corresponding thioxanthones. mdpi.comnih.gov This process utilizes visible light, molecular oxygen as the oxidant, and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. mdpi.comnih.gov The reactions typically proceed to high or even quantitative yields. mdpi.comnih.gov

The general transformation can be represented as: 9H-Thioxanthene + O₂ --(Visible Light, Photocatalyst)--> 9H-Thioxanthen-9-one

Another approach to the thioxanthone core involves the direct oxidative cyclization of 1,5-dienes, which serves as a valuable method for preparing substituted tetrahydrofurans and can be conceptually related to the formation of other heterocyclic systems. nih.govresearchgate.net While not a direct synthesis of thioxanthones, the principles of forging rings through oxidation are fundamental. nih.gov Electrochemical methods also offer a modern approach to oxidative radical cascade cyclizations, allowing for the construction of C-S and C-O bonds in a single step under mild conditions, which is relevant for the synthesis of sulfur-containing heterocycles. rsc.org

Catalytic C-H Activation and Functionalization Routes for Thioxanthone Synthesis

Catalytic C-H activation has emerged as a powerful tool for the synthesis and functionalization of complex molecules, including thioxanthones, by offering atom- and step-economical routes. rsc.org One such strategy involves the synthesis of thioxanthone 10,10-dioxides through a palladium-catalyzed sulfonylative homocoupling of benzophenones that have leaving groups at the 2 and 2' positions. nih.govacs.org This method uses an air-stable palladium catalyst and has been successfully applied to multigram-scale synthesis. nih.gov

An alternative C-H functionalization route for synthesizing the thioxanthone core starts from benzoic acid esters. cmu.edu This process involves an iridium-catalyzed C-H borylation of the benzoic acid ester, followed by a copper-catalyzed deborylthiolation and subsequent acid-mediated direct cyclization to form the thioxanthone. cmu.edu

The table below summarizes some of the catalytic systems employed in these C-H activation and functionalization strategies.

| Catalyst System | Precursors | Product Type | Reference |

| Pd(dppf)Cl₂ | 2,2'-disubstituted benzophenones | Thioxanthone 10,10-dioxides | nih.govacs.org |

| Ir-catalyst then Cu-catalyst | Benzoic acid esters | Thioxanthones | cmu.edu |

Exploration of Novel Precursors and Reaction Conditions for Enhanced Efficiency and Selectivity

The quest for more efficient and selective syntheses of this compound has led to the exploration of novel precursors and the fine-tuning of reaction conditions. The double aryne insertion strategy, for instance, has been optimized by screening various thiocarbonyl compounds, with N,N'-dimethylthiourea being identified as a highly effective precursor. Current time information in Bangalore, IN.acs.org The use of o-silylaryl triflates as aryne precursors is another example of employing novel starting materials to facilitate the reaction. chemistryviews.orgmdpi.com

In the realm of C-H activation, the development of modular synthetic approaches allows for the use of readily accessible precursors like substituted benzophenones and benzoic acid esters. nih.govcmu.edu The efficiency of these reactions is highly dependent on the choice of catalyst, solvent, and temperature. For example, in the Pd-catalyzed sulfonylative homocoupling, DMSO was found to be a superior solvent, and a specific amount of sodium dithionite (B78146) was necessary for complete conversion. nih.govacs.org

The regioselective synthesis of related heterocyclic systems, such as phosphonopyrazoles and phosphonopyrimidines, has been achieved by designing novel starting materials like diethyl [2-bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate, which undergoes regioselective nucleophilic attack. clockss.org This highlights the importance of precursor design in controlling the outcome of a reaction.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of thioxanthones. cmu.eduresearchgate.net A prime example is the metal-free photocatalytic oxidation of 9H-thioxanthenes to thioxanthones. mdpi.comnih.gov This method aligns with green chemistry principles by using visible light as a renewable energy source, molecular oxygen as a benign oxidant, and avoiding the use of toxic heavy metals. mdpi.comnih.gov

Another green technique with potential application in thioxanthone synthesis is the use of ultrasound irradiation. chesci.comnih.gov Ultrasound-assisted synthesis has been shown to promote reactions, leading to higher yields, faster reaction rates, and improved selectivity under milder conditions. chesci.comnih.govresearchgate.net This approach has been successfully used for the synthesis of various heterocyclic compounds, including α-thiocyanoketones and tetrazole-based pyrazolines. nih.govnih.gov

Furthermore, strategies that reduce the number of synthetic steps, such as the one-pot double aryne insertion method, contribute to the greenness of a synthesis by minimizing waste and energy consumption. acs.orgmedium.com The use of phase-transfer catalysis (PTC) is another green methodology that can increase yields, reduce the need for hazardous solvents, and simplify reaction procedures. crdeepjournal.orgresearchgate.netyoutube.com

The table below outlines how certain advanced synthetic methodologies for thioxanthones align with the principles of green chemistry.

| Synthetic Methodology | Green Chemistry Principle(s) Addressed |

| Metal-Free Photocatalytic Oxidation | Use of renewable energy (visible light), use of a benign oxidant (O₂), avoidance of metal catalysts. mdpi.comnih.gov |

| Ultrasound-Assisted Synthesis | Energy efficiency, reduced reaction times, potentially milder conditions. chesci.comnih.govnih.gov |

| Double Aryne Insertion | Atom economy, reduced number of steps (one-pot synthesis). acs.orgmedium.com |

| Phase-Transfer Catalysis | Use of safer solvents, improved reaction efficiency. crdeepjournal.orgresearchgate.netyoutube.com |

Advanced Structural Elucidation and Mechanistic Spectroscopic Analysis of 2,3 Dimethoxy 9h Thioxanthen 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., HSQC, HMBC)

A thorough search has revealed no specific high-resolution 1D (¹H, ¹³C) or 2D (HSQC, HMBC) NMR data for 2,3-dimethoxy-9H-thioxanthen-9-one. Such analyses are crucial for the unambiguous assignment of proton and carbon signals and for establishing through-bond connectivities, which together define the precise molecular structure and conformation. For comparison, studies on related thioxanthone derivatives utilize these techniques to map out the carbon skeleton and confirm substituent positions. researchgate.netbeilstein-journals.orgchemspider.com For instance, Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which are instrumental in connecting different fragments of the molecule. rsc.org Without this data, a definitive conformational and configurational analysis of this compound remains speculative.

Advanced Mass Spectrometry Techniques for Mechanistic Studies (e.g., LC-MS/MS for reaction intermediates)

There is no available literature detailing the use of advanced mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the study of this compound. This technique is invaluable for identifying reaction intermediates and understanding fragmentation pathways, which can shed light on the compound's stability and reactivity. While mass spectra for other derivatives like 2-isopropylthioxanthone (B132848) and 2-methoxy-9H-thioxanthen-9-one exist, this information cannot be directly extrapolated to the 2,3-dimethoxy analogue due to the influence of substituent positioning on mass fragmentation patterns. nih.govnist.gov

Time-Resolved and Steady-State UV-Vis Spectroscopy for Photophysical Property Assessment and Excited State Characterization

No dedicated studies on the photophysical properties of this compound using UV-Vis spectroscopy were identified. The electronic absorption spectrum (UV-Vis) is fundamental for determining the wavelengths of maximum absorption (λmax) and the molar extinction coefficients (ε), which are critical for understanding the electronic transitions within the molecule. rsc.org Thioxanthone derivatives are known for their photochemical activity, and substitutions on the aromatic rings significantly influence their absorption profiles and excited state characteristics. rsc.org The absence of this data prevents an assessment of the compound's potential in applications such as photopolymerization or as a photosensitizer.

X-ray Crystallography for Precise Molecular Architecture and Solid-State Packing Analysis

The crystal structure of this compound has not been reported. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing exact bond lengths, bond angles, and information about crystal packing and intermolecular interactions. researchgate.net While crystal structures for the parent thioxanthen-9-one-10,10-dioxide and other xanthone (B1684191) derivatives have been solved, this information does not allow for an accurate depiction of the molecular architecture of the target compound. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies on 2,3 Dimethoxy 9h Thioxanthen 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. ohio-state.edu DFT calculations can determine a molecule's ground-state electronic energy, electron density, and orbital energies, which are fundamental to understanding its stability and reactivity.

For 2,3-dimethoxy-9H-thioxanthen-9-one, DFT calculations would typically be employed to optimize its molecular geometry and to compute key electronic descriptors. The presence of two methoxy (B1213986) groups on the xanthene core is expected to significantly influence the electron distribution. These electron-donating groups would increase the electron density on the aromatic rings, which in turn affects the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. In the case of this compound, the methoxy groups would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing its reactivity compared to the unsubstituted thioxanthen-9-one.

DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the sulfur atom, indicating their susceptibility to electrophilic attack, while the aromatic rings, enriched by the methoxy groups, would also exhibit regions of negative potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations to Model Molecular Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions over time.

For this compound, MD simulations could be used to explore its conformational landscape. The thioxanthenone core is relatively rigid, but the methoxy groups possess rotational freedom around the C-O bonds. MD simulations would reveal the preferred orientations of these groups and the energy barriers between different conformations. Understanding the conformational preferences is crucial as it can influence the molecule's packing in the solid state and its binding affinity to biological targets.

MD simulations are particularly valuable for studying the interactions of this compound with its environment, such as a solvent or a biological macromolecule. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study its solvation dynamics and calculate properties like the solvation free energy. When studying interactions with a protein, MD simulations can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov

Quantum Chemical Analysis of Excited States and Energy Transfer Pathways

The photophysical and photochemical properties of this compound are determined by its electronically excited states. Time-dependent DFT (TD-DFT) is a widely used quantum chemical method for calculating the energies and properties of these excited states. uci.eduq-chem.com

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of the absorption bands in the UV-Vis spectrum. For this compound, the calculations would likely show several electronic transitions in the UV and visible regions, corresponding to promotions of electrons from occupied to unoccupied molecular orbitals. The nature of these transitions (e.g., n→π* or π→π*) can also be elucidated.

Furthermore, quantum chemical calculations can be used to investigate the fate of the molecule after it has been excited. This includes processes like internal conversion (non-radiative decay between states of the same spin multiplicity), intersystem crossing (non-radiative decay between states of different spin multiplicities, e.g., from a singlet to a triplet state), and fluorescence or phosphorescence (radiative decay). Experimental laser flash photolysis studies on 2,3-dimethoxy-9H-xanthen-9-one have shown that its triplet excited state has a lifetime of 3.0 µs in acetonitrile (B52724). nih.gov Quantum chemical calculations could provide a theoretical basis for these experimental findings by calculating the spin-orbit couplings that govern the intersystem crossing rates.

Energy transfer processes can also be studied using quantum chemical methods. For example, if this compound were part of a larger system, these calculations could predict the rate of energy transfer to or from an adjacent molecule, a process that is fundamental to applications in areas like photocatalysis and organic electronics.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |

| S1 | 3.2 | 0.01 | n→π |

| S2 | 3.8 | 0.5 | π→π |

| T1 | 2.8 | 0 | n→π* |

Note: The values in this table are illustrative and represent typical results for similar aromatic ketones. Specific values for this compound would require dedicated TD-DFT calculations.

In Silico Approaches to Predict Reaction Mechanisms and Catalytic Activity

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms and predicting the catalytic activity of molecules. rsc.org For this compound, in silico studies could be used to investigate its reactivity in various chemical transformations.

For instance, the mechanism of a reaction involving this thioxanthenone could be explored by calculating the energies of reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics. By mapping out the entire reaction pathway, one can gain a detailed understanding of the bond-breaking and bond-forming processes involved.

The potential catalytic activity of this compound could also be assessed computationally. For example, in photocatalysis, the molecule could act as a photosensitizer. DFT and TD-DFT calculations could be used to determine if its excited state has the appropriate energy and redox potential to initiate a desired chemical reaction. The calculations could also help in designing modified versions of the molecule with enhanced catalytic properties.

Computational Exploration of Structure-Activity Relationships and Binding Modes for Biological Targets (mechanistic focus)

The biological activity of a molecule is intimately linked to its three-dimensional structure and its ability to interact with specific biological targets, such as proteins or nucleic acids. Computational methods play a crucial role in understanding these structure-activity relationships (SAR) and in predicting the binding modes of small molecules. nih.govnih.gov

For this compound, molecular docking is a computational technique that could be used to predict its preferred binding orientation within the active site of a target protein. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket and use a scoring function to estimate the binding affinity for each pose. This can provide initial hypotheses about how the molecule might exert a biological effect.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comherts.ac.uk By identifying the key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. For a series of thioxanthenone derivatives including this compound, a QSAR study could reveal the importance of the methoxy groups and their position on the aromatic ring for a particular biological activity.

MD simulations can then be used to refine the binding poses obtained from docking and to study the dynamics of the ligand-protein complex in a more realistic environment. These simulations can provide insights into the stability of the complex, the role of water molecules in the binding site, and the conformational changes that accompany binding, thus offering a more detailed, mechanistic understanding of the interaction.

Mechanistic Investigations of Biological Interactions of 2,3 Dimethoxy 9h Thioxanthen 9 One and Its Analogues

Molecular Target Identification and Binding Mechanism Characterization

Thioxanthone derivatives have been identified as interacting with a variety of molecular targets, primarily through enzyme inhibition and receptor interactions. Their planar tricyclic structure allows them to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This mechanism is a key factor in their antitumor activity. researchgate.net

Molecular docking studies have been instrumental in elucidating the binding mechanisms of these compounds. For instance, docking analyses of thioxanthone derivatives with tyrosine kinase receptors like PDGFR and EGFR have revealed potential inhibitory activity. researchgate.net The binding affinity is influenced by the specific substituents on the thioxanthone scaffold. For example, a 4-iodo-1,3-dihydroxythioxanthone derivative exhibited strong binding to both PDGFR and EGFR, forming hydrogen bonds with key amino acid residues such as Cys673 and Met796, respectively. researchgate.net This suggests that the nature and position of substituents play a critical role in the specific interactions with target proteins.

Furthermore, some thioxanthone analogues have been investigated as photocatalysts in chemical reactions, indicating their ability to interact with and transfer energy to other molecules. mdpi.comacs.orgacs.org This property is dependent on their electronic structure and the presence of specific functional groups.

Elucidation of Cellular Pathway Modulation by Thioxanthone Derivatives

Thioxanthone derivatives have been shown to modulate several key cellular pathways, leading to outcomes such as cell cycle arrest, apoptosis, and the accumulation of reactive oxygen species (ROS).

Cell Cycle Regulation: Certain antioxidant xanthone (B1684191) derivatives have been found to induce cell cycle arrest in the G1 phase in cancer cell lines. nih.gov This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby inhibiting proliferation. For example, fucoxanthin, a xanthone derivative, has been shown to induce G1 and S phase arrest in triple-negative breast cancer cells. mdpi.com

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a significant mechanism of the anticancer activity of thioxanthones. One thioxanthone derivative, TXA1, has been shown to induce apoptosis in melanoma cells at higher concentrations. mdpi.com The apoptotic process is often linked to the activation of caspases, a family of proteases that execute the cell death program. mdpi.com

ROS Accumulation: Some xanthone derivatives can induce an increase in intracellular ROS levels. nih.gov While some xanthones act as antioxidants, others can have a pro-oxidant effect in cancer cells, leading to oxidative stress and subsequent cell death. This dual role highlights the complex interplay between the chemical structure of these compounds and their cellular environment.

Autophagy Modulation: The thioxanthone derivative TXA1 has also been identified as a modulator of autophagy in melanoma cells. mdpi.com At its GI50 concentration, TXA1 induces autophagy, which is a cellular process of self-digestion. However, at higher concentrations, it shifts towards inducing apoptosis. This suggests a concentration-dependent switch in the cellular response to this compound.

Investigation of Transport Protein Modulation Mechanisms

A significant area of research for thioxanthone derivatives is their interaction with transport proteins, particularly the efflux pump P-glycoprotein (P-gp). P-gp is a key player in multidrug resistance (MDR) in cancer cells and also influences the pharmacokinetics of many drugs. mdpi.comnih.govfrontiersin.org

Thioxanthones have been identified as both inhibitors and inducers/activators of P-gp. researchgate.netmdpi.com This dual activity is dependent on the specific chemical structure of the derivative. For instance, aminated thioxanthones (ATXs) have been shown to act as P-gp activators, increasing the efflux of P-gp substrates from cells. researchgate.net This could be beneficial in protecting cells from toxic xenobiotics. Conversely, other derivatives act as P-gp inhibitors, which can reverse MDR in cancer cells by preventing the efflux of chemotherapeutic drugs. nih.gov The most potent of a series of tested aminated thioxanthones was 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one. mdpi.com

The interaction with P-gp is also enantioselective, meaning that different stereoisomers of a chiral thioxanthone can have different effects on P-gp expression and activity. researchgate.net This highlights the specific nature of the binding interaction between the thioxanthone and the transport protein.

Understanding Antimicrobial Mechanisms of Action

Thioxanthone derivatives have demonstrated a range of antimicrobial activities, and their mechanisms of action are being actively investigated. nih.govmdpi.com

Efflux Pump Inhibition: In bacteria, efflux pumps are a major mechanism of antibiotic resistance. researchgate.netnih.govscilit.com Thioxanthones have been shown to be potential inhibitors of bacterial efflux pumps, such as the AcrAB-TolC system. nih.gov By inhibiting these pumps, thioxanthones can restore the efficacy of antibiotics against resistant bacterial strains. nih.gov

Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously difficult to treat with antibiotics. nih.gov Some thioxanthone derivatives have been found to interfere with biofilm formation. nih.gov The mechanism likely involves the disruption of processes regulated by efflux pumps, which can influence bacterial aggregation and the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.govnih.gov

Quorum-Sensing Modulation: Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence and biofilm formation. nih.govnih.gov Thioxanthones have been shown to modulate quorum-sensing systems. nih.gov By interfering with these signaling pathways, they can disrupt bacterial virulence and coordination.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of thioxanthone derivatives influences their biological activity and for designing more potent and selective compounds. nih.govresearchgate.net

Anticancer Activity: The position and nature of substituents on the thioxanthone scaffold are critical for anticancer activity. researchgate.net For example, the addition of hydroxyl and chloro groups at specific positions can enhance anticancer efficacy. researchgate.netresearchgate.net The presence of an amino group at certain positions has also been shown to be important for activity against some cancer cell lines. nih.gov

P-gp Modulation: SAR studies have revealed that the nature of the amino substituent in aminated thioxanthones is a key determinant of their P-gp modulatory activity. researchgate.net Furthermore, the stereochemistry of chiral thioxanthones plays a significant role in their interaction with P-gp, with different enantiomers exhibiting different effects. researchgate.net

Antimicrobial Activity: For antimicrobial activity, the presence of specific side chains and functional groups influences the ability of thioxanthones to inhibit bacterial efflux pumps and disrupt biofilm formation. nih.govmdpi.com For instance, the linkage of certain moieties known to be involved in bacterial efflux pump inhibition to the thioxanthone scaffold has been a successful strategy in developing new antimicrobial agents. nih.gov

Photochemical Activity: In the context of their use as photocatalysts, SAR studies have shown that the substitution pattern on the thioxanthone skeleton significantly influences their photoinitiating efficiency. mdpi.com The electronic properties of the substituents affect the energy levels of the molecule and its ability to absorb light and participate in electron transfer processes. mdpi.com

Interactive Data Table: Biological Activities of Thioxanthone Derivatives

| Compound/Derivative | Biological Activity | Molecular Target/Mechanism | Reference |

| Aminated Thioxanthone (TXA1) | Antitumor, Apoptosis Induction, Autophagy Modulation | P-glycoprotein inhibitor | mdpi.com |

| Antioxidant Xanthones | Cell Cycle Arrest (G1 phase), ROS Accumulation | Not specified | nih.gov |

| Fucoxanthin | Cell Cycle Arrest (G1 and S phase) | Not specified | mdpi.com |

| Aminated Thioxanthones (ATXs) | P-gp Activation | P-glycoprotein | researchgate.net |

| 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one | P-gp Inhibition | P-glycoprotein | mdpi.com |

| General Thioxanthones | Antimicrobial, Efflux Pump Inhibition, Biofilm Disruption, Quorum-Sensing Modulation | Bacterial Efflux Pumps (e.g., AcrAB-TolC) | nih.gov |

| 4-Iodo-1,3-dihydroxythioxanthone | Potential Anticancer | PDGFR, EGFR inhibition | researchgate.net |

| Tetracyclic Thioxanthenes | Antitumor | Not fully elucidated | nih.gov |

Photochemical and Photoreactivity Studies of 2,3 Dimethoxy 9h Thioxanthen 9 One

Photoinitiation Mechanisms in Polymerization Processes

Thioxanthone derivatives, including 2,3-dimethoxy-9H-thioxanthen-9-one, are recognized for their role as photoinitiators in polymerization processes. mdpi.com These compounds can initiate polymerization through different mechanisms, primarily categorized as Type I (photocleavage) and Type II (hydrogen abstraction/electron transfer) processes. In Type II photoinitiation, the excited state of the photoinitiator interacts with a co-initiator, typically a hydrogen or electron donor like an amine, to generate the initiating radicals. The efficiency of this process is highly dependent on the structure of the thioxanthone derivative and the co-initiator. mdpi.comresearchgate.net

For instance, studies on various thioxanthone derivatives have shown that their photoinitiation efficiency in the polymerization of monomers like methyl methacrylate (B99206) is influenced by the substituents on the thioxanthone ring. researchgate.net Specifically, derivatives with electron-withdrawing groups have demonstrated higher efficiency as photoinitiators at high amine concentrations. researchgate.net While detailed studies focusing exclusively on this compound are part of a broader investigation into thioxanthone photochemistry, the general principles of photoinitiation apply. The presence of the dimethoxy groups, which are electron-donating, would be expected to influence the photophysical and photochemical properties of the molecule, thereby affecting its photoinitiation capabilities.

Energy Transfer Mechanisms from Excited Thioxanthone to Substrates

The excited triplet state of this compound plays a crucial role in its photochemical reactivity. Laser flash photolysis studies have been instrumental in characterizing this excited state and its interactions with various quenching agents. researchtrends.net Upon excitation with a 355 nm laser pulse in acetonitrile (B52724), this compound forms a triplet excited state with absorption maxima at 380, 550, and 630 nm and a lifetime of approximately 3.0 µs. researchtrends.net This triplet state has a calculated energy of 79.3 kcal/mol. researchtrends.net

This excited triplet state can be efficiently quenched by various substrates through an energy transfer mechanism. For example, the quenching rate constant with 1,3-cyclohexadiene (B119728) was determined to be (5.84 ± 0.18) x 10⁹ Lmol⁻¹s⁻¹. researchtrends.net This high rate constant is indicative of an efficient energy transfer process from the excited thioxanthone to the diene. The ability of the excited state to be quenched by suitable substrates is a key step in many of its photochemical applications, including photoinitiation where the energy can be transferred to a monomer or a co-initiator to start the polymerization process.

Electron Transfer Processes in Photoredox Catalysis

Beyond energy transfer, the excited state of this compound can also participate in electron transfer processes, a cornerstone of photoredox catalysis. youtube.com In this mechanism, the photoexcited catalyst can either accept an electron (reductive quenching) or donate an electron (oxidative quenching) to a substrate, generating radical ions that can initiate further chemical reactions. youtube.comnih.gov

Laser flash photolysis studies of this compound in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known electron donor, clearly demonstrated the formation of the radical anion of the thioxanthone. researchtrends.net This radical anion exhibits an absorption maximum at 410 nm and a broad absorption in the 600-710 nm region. researchtrends.net The quenching rate constant for this process was measured to be (7.15 ± 0.21) x 10⁵ Lmol⁻¹s⁻¹. researchtrends.net This observation confirms that the excited triplet state of this compound can act as an electron acceptor.

Furthermore, photolysis of this compound in an aqueous acetonitrile solution can lead to photoionization, forming its radical cation, which has an absorption maximum around 390 nm and a broad band in the 500 to 650 nm region. researchtrends.net This demonstrates the ability of the molecule to also act as an electron donor upon photoexcitation, highlighting its versatility in photoredox catalytic cycles.

Role as a Photocatalyst in Organic Transformations

Thioxanthone and its derivatives are increasingly recognized as powerful organic photocatalysts for a variety of organic reactions. nih.govrsc.orgresearchgate.net Their utility stems from their favorable photophysical properties, such as high triplet energies and long triplet lifetimes, which enable them to mediate a range of chemical transformations under mild, light-induced conditions. rsc.orgresearchgate.net These transformations often proceed through radical intermediates generated via energy or electron transfer from the excited photocatalyst.

The general applicability of thioxanthones as photocatalysts suggests that this compound can also facilitate various organic transformations. The electron-donating methoxy (B1213986) groups are expected to modulate its redox potentials, potentially making it a more potent reducing agent in its excited state compared to the parent thioxanthone. This could be advantageous in reactions requiring a strong photoreductant.

Catalytic Cycles and Intermediate Species Characterization

A key aspect of understanding the role of this compound as a photocatalyst is the characterization of its catalytic cycles and the transient species involved. As established through laser flash photolysis, the primary intermediate is the triplet excited state. researchtrends.net

In a typical photoredox catalytic cycle involving an oxidative quenching pathway, the following steps would occur:

Photoexcitation: this compound absorbs light and is promoted to an excited singlet state, which then undergoes intersystem crossing to the longer-lived triplet state.

Electron Transfer: The excited triplet state accepts an electron from a suitable donor molecule, generating the radical anion of the thioxanthone and the radical cation of the donor. The radical anion of this compound has been characterized by its transient absorption spectrum with a maximum at 410 nm. researchtrends.net

Substrate Activation: The radical cation of the donor can then undergo further reactions, or the radical anion of the thioxanthone can donate its electron to a substrate, regenerating the ground-state photocatalyst and forming a radical anion of the substrate.

Product Formation: The reactive radical intermediates then proceed through various pathways to form the final product.

Conversely, in a reductive quenching cycle, the excited triplet state would donate an electron to a substrate, forming the radical cation of the thioxanthone and the radical anion of the substrate. The radical cation of this compound has been observed with an absorption maximum around 390 nm. researchtrends.net The photocatalyst is then regenerated by accepting an electron from a sacrificial electron donor.

Mechanistic Aspects of Photoinduced Radical Reactions

The photochemical reactivity of this compound is intrinsically linked to the generation of radical species. The excited triplet state can initiate radical reactions through two primary mechanisms: hydrogen abstraction and electron transfer.

Laser flash photolysis studies have shown that the triplet excited state of this compound is quenched by phenols with polar substituents at a rate constant of approximately 10⁹ Lmol⁻¹s⁻¹. researchtrends.net This high rate constant suggests a very efficient quenching process, which could involve either hydrogen atom transfer (HAT) or a concerted electron-proton transfer, leading to the formation of a ketyl radical from the thioxanthone and a phenoxyl radical from the phenol.

In the context of photoredox catalysis, the electron transfer mechanism is paramount. The formation of the thioxanthone radical anion or cation initiates a cascade of single-electron transfer (SET) events, leading to the generation of the desired radical intermediates from the substrates. youtube.com These radical intermediates can then participate in a variety of synthetic transformations, such as C-C and C-heteroatom bond formation. The specific reaction pathway is dictated by the nature of the substrates and the reaction conditions.

Photophysical Properties and Their Modulation by Substituents

The photophysical properties of thioxanthones are highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.net These properties, including absorption and emission spectra, excited state energies, and lifetimes, are crucial determinants of their photochemical reactivity.

For this compound, the two methoxy groups act as electron-donating substituents. Generally, electron-donating groups on the thioxanthone scaffold can lead to a red shift (bathochromic shift) in the absorption spectrum, allowing for the absorption of lower energy light. They can also influence the nature of the lowest excited singlet and triplet states (n,π* vs. π,π* character), which in turn affects their reactivity. researchgate.net For instance, an increase in the π,π* character of the lowest triplet state is often observed with increasing solvent polarity. researchgate.net

The triplet energy of this compound has been determined to be 79.3 kcal/mol. researchtrends.net This is a relatively high triplet energy, which enables it to act as an effective energy transfer sensitizer (B1316253) for a wide range of substrates. The lifetime of the triplet state in acetonitrile is about 3.0 µs, which is sufficiently long to allow for bimolecular reactions with substrates to occur efficiently. researchtrends.net

The table below summarizes some of the key photophysical properties of the triplet excited state of this compound.

| Property | Value | Conditions |

| Triplet Absorption Maxima (λ_max) | 380, 550, 630 nm | Acetonitrile |

| Triplet Lifetime (τ) | 3.0 µs | Acetonitrile |

| Triplet Energy (E_T) | 79.3 kcal/mol | - |

The following table presents the quenching rate constants for the reaction of the triplet excited state of this compound with various substrates.

| Quencher | Quenching Rate Constant (k_q) (Lmol⁻¹s⁻¹) | Mechanism |

| 1,3-Cyclohexadiene | (5.84 ± 0.18) x 10⁹ | Energy Transfer |

| 1,4-Cyclohexadiene | (7.15 ± 0.21) x 10⁵ | Hydrogen Abstraction |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | (7.15 ± 0.21) x 10⁵ | Electron Transfer |

| Phenols with polar substituents | ~ 10⁹ | Hydrogen/Electron Transfer |

These data highlight how the substituents and the interacting substrate can dictate the primary photochemical pathway, whether it be energy transfer, hydrogen abstraction, or electron transfer.

Advanced Material Science Applications of 2,3 Dimethoxy 9h Thioxanthen 9 One

Utilization in Photoinitiating Systems for Advanced Curing Technologies (e.g., 3D Printing, UV Curing)

Thioxanthone and its derivatives are well-established as highly efficient photoinitiators for photopolymerization processes, which are central to technologies like UV curing and 3D printing. researchgate.net These compounds, typically functioning as Type II photoinitiators, absorb light to reach an excited triplet state. This excited state can then abstract a hydrogen atom from a co-initiator, often a tertiary amine, to generate free radicals that initiate polymerization. createchemical.com

The effectiveness of thioxanthone derivatives in these systems is influenced by their substitution pattern, which affects their absorption spectra and photoinitiating efficiency. For instance, derivatives of 2,4-diethyl-9H-thioxanthen-9-one have been investigated as one-component photoinitiators, where an amine is incorporated into the molecular structure, simplifying the formulation of photocurable resins. mdpi.com Research has shown that some of these derivatives can effectively initiate the polymerization of acrylate (B77674) monomers under exposure to LED light at 405 nm and 420 nm. mdpi.com

Given the established role of the thioxanthone core, 2,3-dimethoxy-9H-thioxanthen-9-one is a promising candidate for use in photoinitiating systems. The methoxy (B1213986) groups, being electron-donating, are expected to influence the molecule's absorption characteristics, potentially shifting its sensitivity to align with specific light sources like long-wave UV-LEDs (365-420 nm). google.com This is a critical aspect for energy-efficient and modern curing applications. google.com The development of photoinitiators that are sensitive to visible light is crucial for advancing 3D printing technologies, enabling faster and more energy-efficient processes.

Table 1: Performance of a Related Thioxanthone Derivative in Acrylate Polymerization

| Derivative | Light Source | Final Monomer Conversion (%) |

|---|---|---|

| 7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one | LED@405 nm | ~50 |

| 7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one | LED@420 nm | ~50 |

Data sourced from a study on 2,4-diethyl-thioxanthen-9-one derivatives as one-component photoinitiators. mdpi.com

Development as Intermediates for Molecular Motors and Advanced Nanotechnology

Molecular motors, synthetic molecules capable of unidirectional and repetitive rotation, represent a frontier in nanotechnology. nih.gov The construction of these motors often relies on overcrowded alkenes, which are synthesized from specific molecular building blocks. nih.gov Thioxanthone-based structures can serve as key intermediates in the synthesis of these complex molecular machines.

The synthesis of precursors for molecular motors often involves multi-step reactions where the thioxanthone core can be modified. For example, a common strategy involves the Friedel-Crafts cyclization to form the core, followed by further reactions to introduce the necessary functionalities for motor operation. nih.gov A synthetic route to a precursor for a molecular motor's "top half" has been demonstrated starting from 1,2-dimethoxy-3-methylbenzene, a compound structurally related to a precursor of this compound. nih.gov This suggests that the 2,3-dimethoxy substitution pattern is synthetically accessible and relevant in the context of molecular motor construction.

The development of these molecular-scale devices is a long-term goal aimed at creating machines capable of tasks like data processing and storage at the molecular level. illinois.edu The ability to synthesize and functionalize building blocks like this compound is a critical step toward realizing this technology.

Exploration in Organic Semiconductors and Light-Absorbing Materials for Electronic and Optical Devices

The thioxanthone moiety is an attractive component for organic semiconductors due to its electron-accepting nature. nih.gov When combined with electron-donating groups, it can form bipolar molecules with applications in organic electronics. nih.gov Derivatives of 9H-thioxanthen-9-one are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. google.com

Research into bipolar thioxanthone derivatives has shown that the choice of the electron-donating group and its substitution position significantly impacts the material's thermal, electrochemical, and photophysical properties. nih.gov The oxidation of the sulfide (B99878) group in the thioxanthone core to a sulfone can further tune the molecule's energy band gap. ossila.com This modification is used to create materials for specific applications, such as hosts or emitters in OLEDs. For instance, polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.org

The this compound structure, with its electron-donating methoxy groups, could be a valuable building block for such materials. These groups can influence the intramolecular charge transfer characteristics, which are crucial for the performance of organic semiconductors. The compound itself or its sulfone derivative could be investigated as a component in host materials or as an emissive species in OLEDs. The spectroelectrochemical properties of related compounds like 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide have been studied, revealing strong absorption in the UV-VIS-NIR region upon reduction, which is relevant for electrochromic applications. rsc.org

Table 2: Properties of a TADF Polymer Based on a Thioxanthone Derivative

| Polymer | Emission Color | Application |

|---|---|---|

| PCTXO | Red/Orange | Emitter in solution-processed OLEDs |

Data based on a polymer incorporating 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide. rsc.org

Integration into Functional Polymeric Materials

The incorporation of specific functional units into polymers is a powerful strategy for creating materials with tailored properties. Thioxanthone derivatives, including potentially this compound, can be integrated into polymeric structures either as part of the main chain or as pendant groups.

One approach is the copolymerization of a thioxanthone-containing monomer with other monomers to create a conjugated polymer. This has been demonstrated with the synthesis of TADF polymers where a thioxanthen-9-one-10,10-dioxide unit acts as the emissive component. rsc.org These polymers have been successfully used as the emitting layer in solution-processed OLEDs. rsc.org The polymer backbone in these examples often includes hole-transporting units to improve device performance. rsc.org

Another application is in the development of photopolymers. Thioxanthone derivatives can act as photoinitiators that become part of the resulting polymer network. researchgate.net This is particularly relevant for creating cross-linked materials for coatings, adhesives, and 3D printing. The properties of the final material can be influenced by the choice of the photoinitiator and other components of the formulation. The development of new photoinitiating systems is essential for advancing LED-cured interpenetrating polymer networks. researchgate.net The this compound, with its expected photoactivity, could be a valuable component in such systems, contributing to the creation of functional polymeric materials with specific optical and electronic properties.

Synthesis and Mechanistic Research on 2,3 Dimethoxy 9h Thioxanthen 9 One Derivatives and Analogues

Design Principles for Modulating Reactivity and Biological Mechanisms

The design of 2,3-dimethoxy-9H-thioxanthen-9-one derivatives is a nuanced process, balancing the modulation of electronic properties with the steric and functional requirements for specific biological targets. The thioxanthone scaffold, a bioisostere of the naturally occurring xanthones, serves as a versatile platform for developing agents with a wide array of activities, including antitumor and antimicrobial properties. nih.gov

Key design principles revolve around the strategic placement of substituents to influence the molecule's electron density, which in turn affects its reactivity and biological interactions. For instance, the introduction of electron-donating groups, such as the methoxy (B1213986) groups in this compound, can significantly alter the electronic landscape of the aromatic system. This can lead to enhanced fluorescence and longer singlet state lifetimes, which are crucial for applications in photochemistry and as photoinitiators. rsc.org

Structure-activity relationship (SAR) studies are instrumental in guiding the design of more potent and selective compounds. By systematically modifying the thioxanthone core and observing the resultant changes in biological activity, researchers can identify key structural motifs responsible for a desired effect. For example, in the context of inhibiting enzymes like xanthine (B1682287) oxidase, the position and nature of hydroxyl and methoxy groups on the xanthone (B1684191) (a close analogue) framework are critical for high inhibitory activity. nih.govresearchgate.netnih.gov Similar principles apply to thioxanthones, where the goal is to optimize interactions with biological targets.

Furthermore, the design of thioxanthone derivatives often considers their potential as photosensitizers. The ability of these molecules to absorb light and transfer energy to other molecules is highly dependent on their excited-state properties. Substituent effects play a crucial role here, with different functional groups profoundly influencing the excited-state behavior and subsequent reactivity. acs.org Therefore, a primary design consideration is the tuning of the triplet energy and spin population through targeted substitutions to achieve desired photochemical outcomes.

Synthetic Routes to Novel Functionalized Dimethoxythioxanthones

The synthesis of functionalized dimethoxythioxanthones, including the parent compound this compound, has evolved from classical methods to more efficient and versatile modern techniques. Traditional approaches often involved the condensation of substituted thiosalicylic acids with benzene (B151609) derivatives, followed by cyclization using strong acids like sulfuric acid or polyphosphoric acid. However, these methods can suffer from low yields, long reaction times, and harsh conditions. uni-rostock.de

More contemporary and efficient synthetic strategies often employ metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for constructing the thioxanthone core and for introducing a wide range of functional groups with high regioselectivity. uni-rostock.denih.gov For instance, the Buchwald-Hartwig amination is a key reaction for synthesizing amino-substituted thioxanthone derivatives. nih.govktu.edu

A notable modern approach involves the double aryne insertion into the C=S double bond of thioureas, followed by hydrolysis to form thioxanthones. This method allows for the synthesis of complex, multisubstituted thioxanthones from relatively simple precursors like o-silylaryl triflates and thioureas, demonstrating good functional group tolerance. chemistryviews.org

The synthesis of specific analogues often requires tailored multi-step sequences. For example, the preparation of sulfone-fluoresceins, which are structurally related to thioxanthones, can be achieved through a Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.gov The synthesis of precursors for various analogues often involves standard organic transformations such as Friedel-Crafts reactions, reductions, and substitutions to build the necessary molecular framework before the final cyclization to the thioxanthone or related heterocyclic system. mdpi.comresearchgate.net

The following table provides a summary of synthetic methodologies for thioxanthone derivatives:

| Methodology | Description | Advantages | Key Reagents/Catalysts |

| Classical Condensation | Condensation of thiosalicylic acid derivatives with aromatic compounds followed by acid-catalyzed cyclization. | Well-established method. | Sulfuric acid, Polyphosphoric acid (PPA). uni-rostock.de |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds to build the thioxanthone scaffold or add functional groups. | High yields, regioselectivity, and functional group tolerance. uni-rostock.de | Palladium catalysts (e.g., Pd(OAc)₂, Pd(dba)₂), ligands (e.g., P(t-Bu)₃). uni-rostock.dektu.edu |

| Aryne Insertion | Double aryne insertion into a thiourea (B124793) C=S bond followed by hydrolysis. | Access to complex and multisubstituted thioxanthones from simple precursors. chemistryviews.org | o-Silylaryl triflates, thioureas. chemistryviews.org |

| Sulfonylative Homocoupling | Pd-catalyzed reaction of substituted benzophenones to form thioxanthone 10,10-dioxides. | Direct route to sulfone analogues. nih.gov | Palladium catalysts. nih.gov |

| Nucleophilic Aromatic Substitution | Replacement of a leaving group (e.g., chlorine) on the thioxanthone core with a nucleophile. | Introduction of various functional groups, particularly amines. nih.gov | Copper catalysts (for Ullmann-type reactions). nih.gov |

Comparative Mechanistic Studies Across Structural Analogues

Mechanistic studies of this compound and its analogues are crucial for understanding their behavior in various chemical and biological systems. These studies often focus on the photoinduced processes, as thioxanthones are well-known photoinitiators and photosensitizers. researchgate.net

A common mechanistic pathway involves the absorption of light, leading to an excited singlet state, which can then undergo intersystem crossing (ISC) to a more stable triplet state. acs.org This triplet state is often the key reactive species. For instance, in the presence of a suitable hydrogen donor like an amine, the triplet thioxanthone can abstract a hydrogen atom, generating a thioxanthone ketyl radical and an amine-derived radical. researchgate.netnih.gov These radicals can then initiate polymerization or other chemical transformations.

The nature of the substituents on the thioxanthone ring significantly influences the efficiency of these processes. Electron-donating groups, such as the methoxy groups in this compound, can affect the energy levels of the excited states and the rate of intersystem crossing. rsc.org

Comparative studies across different structural analogues reveal important mechanistic details. For example, the photoinduced reaction of thioxanthone with indolic derivatives involves an initial electron transfer followed by proton transfer, leading to the formation of the ketyl radical. In contrast, with phenolic derivatives, the reaction is preceded by the formation of a hydrogen-bonded exciplex before electron transfer occurs. nih.gov

The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides further mechanistic insights. nih.govresearchgate.net By correlating the structural features of a series of analogues with their biological activity, these models can help to elucidate the key steric, electrostatic, and hydrophobic interactions that govern the mechanism of action. nih.gov

Impact of Substitution Patterns on Excited State Chemistry and Photoreactivity

Electron-donating groups, particularly at the 2-position of the thioxanthone ring, have been shown to cause a red-shift in the emission spectra, increase the fluorescence quantum yield, and lengthen the singlet state lifetime. rsc.org This is attributed to an increase in the energy gap between the nπ* and ππ* excited states due to the higher electron density in the aromatic system. rsc.org Conversely, these same electron-donating groups can decrease the reactivity of the triplet state towards amines and alkenes. rsc.org

The introduction of donor-acceptor motifs, where an electron-donating group is attached to the electron-accepting thioxanthone core, can lead to the formation of charge-transfer states upon excitation. nih.govacs.org This can result in interesting photophysical phenomena such as thermally activated delayed fluorescence (TADF), which has applications in organic light-emitting diodes (OLEDs). nih.govktu.edu

The solvent environment also plays a critical role in the photoreactivity of substituted thioxanthones. The polarity of the solvent can affect the energy levels of the excited states and the efficiency of processes like hydrogen abstraction. For example, the formation of ketyl radicals is significantly more pronounced in hydroxylic solvents compared to non-hydroxylic ones. researchgate.net

The following table summarizes the effects of different substitution patterns on the photophysical properties of thioxanthones:

| Substitution Pattern | Effect on Photophysical Properties | Impact on Photoreactivity | Reference |

| Electron-donating groups at C-2 | Red-shift in emission, increased fluorescence quantum yield, longer singlet lifetime. | Decreased triplet reactivity towards amines and alkenes. | rsc.org |

| Donor-Acceptor (D-A) structure | Formation of charge-transfer states, potential for TADF. | Tunable electroluminescence, applications in OLEDs. | nih.govktu.eduacs.org |

| Introduction of heavy atoms (e.g., bromine) | Can enhance intersystem crossing. | Potentially more efficient triplet state formation. | researchgate.net |

| π-extended systems | Enhanced electronic and optical properties. | Potential for improved organic semiconductors and solar cell materials. | chemistryviews.org |

Future Research Directions for 2,3 Dimethoxy 9h Thioxanthen 9 One

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and material discovery. nih.govresearchgate.net These powerful computational tools can significantly accelerate the design of new compounds and the prediction of their properties, moving beyond traditional trial-and-error methodologies.

For a molecule like 2,3-dimethoxy-9H-thioxanthen-9-one, AI and ML can be leveraged to design novel derivatives with tailored photophysical properties. By training algorithms on vast datasets of known photoinitiators and their performance characteristics, it is possible to predict how modifications to the thioxanthenone core will affect properties such as absorption maxima, triplet energies, and initiation efficiency. nih.govacs.org This data-driven approach allows for the in silico screening of a multitude of potential candidates, identifying the most promising structures for synthesis and experimental validation.

Furthermore, AI can play a pivotal role in unraveling complex photochemical reaction mechanisms. acs.org Simulating excited-state dynamics is computationally intensive, but machine learning models can be trained to predict the outcomes of photochemical reactions with greater speed. acs.orgorganic-chemistry.org This could provide unprecedented insights into the photoinitiation process of this compound, including the dynamics of intersystem crossing and radical formation. The development of a fully automated system for organic synthesis, guided by AI, could also streamline the production of this and other valuable compounds. mdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Specific AI/ML Technique | Predicted Outcome |

| Compound Design | Generative Adversarial Networks (GANs) | Generation of novel thioxanthenone derivatives with optimized properties. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of absorption spectra, quantum yields, and photoinitiation efficiency. |

| Mechanistic Prediction | Neural Network-based Photodynamics Simulations | Elucidation of excited-state pathways and reaction intermediates. organic-chemistry.org |

| Synthesis Planning | Retrosynthesis Algorithms | Identification of efficient and sustainable synthetic routes. nih.gov |

Exploration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A thorough understanding of the photochemical and photophysical processes that this compound undergoes upon light absorption is crucial for its optimization and application. Advanced spectroscopic techniques, capable of monitoring reactions in real-time and on ultrafast timescales, are indispensable tools in this endeavor.

Time-resolved spectroscopy, for instance, allows for the direct observation of transient species and intermediate states formed during a chemical reaction. acs.org Techniques such as femtosecond transient absorption spectroscopy can be employed to study the ultrafast dynamics of this compound following photoexcitation. organic-chemistry.org This would enable the characterization of the initially formed singlet excited state and its subsequent evolution through processes like internal conversion and intersystem crossing to the triplet state, which is key to its function as a photoinitiator. organic-chemistry.org Studies on similar thioxanthone compounds have successfully used this technique to elucidate these fundamental steps. organic-chemistry.org

Real-time infrared (RT-IR) spectroscopy is another powerful tool for monitoring the kinetics of photopolymerization reactions. nih.gov By tracking the disappearance of monomer-specific infrared bands, the rate and extent of polymerization initiated by this compound can be quantified with high precision. nih.gov This data is invaluable for assessing its efficiency as a photoinitiator under various conditions. Furthermore, in situ monitoring techniques like interferometric curing monitoring (ICM) and microrheology can provide real-time information about the physical changes occurring in the polymerizing medium. nih.govmdpi.com

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Timescale |

| Femtosecond Transient Absorption Spectroscopy | Characterization of excited states and ultrafast dynamics. google.comorganic-chemistry.org | Femtoseconds to picoseconds |

| Nanosecond Flash Photolysis | Observation of triplet states and radical intermediates. researchgate.net | Nanoseconds to microseconds |

| Real-Time Infrared (RT-IR) Spectroscopy | Monitoring of polymerization kinetics and conversion rates. nih.gov | Seconds to minutes |

| Time-Resolved Fluorescence Spectroscopy | Study of singlet excited state lifetime and quenching processes. | Picoseconds to nanoseconds |

| In situ NMR Spectroscopy | Monitoring of bulk photopolymerization kinetics and monomer conversion. researchgate.net | Seconds to minutes |

Development of Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. Future research on this compound should prioritize the development of sustainable and efficient synthetic routes.

One promising avenue is the use of photocatalysis. A metal-free photocatalytic oxidation of 9H-thioxanthenes to their corresponding thioxanthones using visible light and molecular oxygen as the oxidant has been reported as an environmentally benign method. acs.orgmdpi.comresearchgate.net This approach avoids the use of heavy metal catalysts and harsh oxidants often employed in traditional synthetic methods. mdpi.com Applying this methodology to the synthesis of this compound could offer a greener alternative to existing routes.

Another innovative and sustainable approach is the use of double aryne insertion into thioureas. nih.govresearchgate.net This method has been shown to be a straightforward and efficient way to produce a wide range of highly functionalized thioxanthones from simple precursors, potentially reducing the number of synthetic steps and the associated waste. nih.govresearchgate.net Exploring the applicability of this strategy for the synthesis of this compound could lead to a more atom-economical and cost-effective production process.

The exploration of biocatalysis and the use of renewable feedstocks are also important future directions for the sustainable synthesis of this and other valuable chemical compounds.

Diversification of Catalytic Applications and Material Science Innovations

While thioxanthone derivatives are well-established as photoinitiators for polymerization, their potential applications extend far beyond this traditional role. Future research should focus on diversifying the catalytic applications of this compound and exploring its incorporation into novel functional materials.

In the realm of catalysis, thioxanthones can act as powerful organic photoredox catalysts. nih.govresearchgate.netrsc.org They can mediate a variety of organic transformations through either an oxidative or a reductive quenching cycle, offering a metal-free alternative to traditional photoredox catalysts. mdpi.com Investigating the potential of this compound to catalyze reactions such as C-H functionalization, atom transfer radical polymerization (ATRP), and cycloadditions could open up new avenues in synthetic organic chemistry. acs.orgnih.gov

In material science, the unique photophysical properties of thioxanthone derivatives make them attractive building blocks for advanced materials. There is growing interest in their use in organic electronics, particularly in organic light-emitting diodes (OLEDs). google.comacs.org The thioxanthone core can be functionalized to create materials with tunable emission colors and high quantum efficiencies. google.comacs.org The development of this compound-based materials for OLEDs could lead to more efficient and stable display and lighting technologies.

Furthermore, the thioxanthenone scaffold can be incorporated into smart materials and sensors. For instance, derivatives have been explored as fluorescent sensors for various analytes. researchgate.net The methoxy (B1213986) groups on the this compound backbone could be further functionalized to create receptors for specific ions or molecules, leading to the development of novel chemosensors with high sensitivity and selectivity.

Q & A

Q. What synthetic strategies are recommended for preparing 2,3-dimethoxy-9H-thioxanthen-9-one, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling halogenated aromatic precursors. For example, (2-fluorophenyl)(2-halophenyl)methanones can undergo nucleophilic substitution or cyclization under basic conditions to form the thioxanthenone core . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for halogen displacement.

- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts improve yields in coupling reactions.

- Temperature control : Gradual heating (80–120°C) prevents decomposition of methoxy groups.

Redox cycling methods, as demonstrated for analogous xanthenones, can also introduce substituents via stepwise oxidation-reduction sequences .

Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?

Methodological Answer: Purity assessment requires multi-technique validation:

- HPLC : Reverse-phase C18 columns with UV detection (λ ≈ 254 nm) resolve impurities (e.g., unreacted precursors) .

- NMR : H and C NMR confirm substituent positions (e.g., methoxy groups at C2/C3) and detect residual solvents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns .

- Melting Point Analysis : Sharp melting points (±2°C) indicate crystallinity and purity .

Q. What key spectroscopic characteristics confirm the structure of this compound?

Methodological Answer:

- NMR :

- IR : Strong C=O stretch (~1650 cm) and C-O-C bands (~1250 cm) .

- UV-Vis : Absorption maxima at ~300–350 nm due to π→π* transitions in the conjugated system .

Advanced Research Questions